molecular formula C16H14N2O2 B019394 URB754 CAS No. 86672-58-4

URB754

Katalognummer: B019394
CAS-Nummer: 86672-58-4
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: GFWNGVKCDGYFKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

URB754 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

URB754 has been extensively studied for its effects on synaptic transmission and endocannabinoid signaling in the brain.

  • Impact on Synaptic Modulation : Research indicates that this compound can affect depolarization-induced suppression of inhibition (DSI) in hippocampal neurons. However, findings are mixed regarding its efficacy; some studies suggest it does not significantly prolong DSI or suppress 2-AG-induced inhibition as previously reported .
StudyFindings
Makara et al. (2005)Suggested this compound prolonged DSI in hippocampal slices.
Saario et al. (2006)Found this compound ineffective in inhibiting 2-AG hydrolysis in rat brain preparations.

Potential Therapeutic Applications

The modulation of endocannabinoid systems through MAGL inhibition has therapeutic implications:

  • Pain Management : By increasing 2-AG levels, this compound may contribute to analgesic effects. Its ability to modulate pain pathways via cannabinoid receptors is an area of ongoing research.
  • Neuroprotection : The neuroprotective properties attributed to enhanced endocannabinoid signaling suggest potential applications in neurodegenerative diseases.

Designer Drug Identification

This compound has also been identified as a novel designer drug found in illegal products, raising concerns about its misuse and necessitating further toxicological studies .

Case Study 1: Neuropharmacological Effects

A study examined the effects of this compound on synaptic transmission in cultured hippocampal neurons. The results indicated that while other MAGL inhibitors showed significant effects on synaptic modulation, this compound did not demonstrate similar efficacy, suggesting limitations in its application as a therapeutic agent for enhancing endocannabinoid signaling .

Case Study 2: Designer Drug Analysis

This compound was detected in various illegal drug samples, highlighting its classification as a designer drug. This has prompted investigations into its pharmacological profile and safety implications .

Biologische Aktivität

URB754, a compound initially identified as a potent noncompetitive inhibitor of monoacylglycerol lipase (MGL), has garnered attention in the field of pharmacology, particularly for its potential implications in the endocannabinoid system. However, subsequent research has raised questions about its efficacy and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and the implications of recent findings.

Chemical Structure and Properties

This compound is chemically classified as 6-methyl-2-(p-tolylamino)benzoxazin-4-one. Its molecular formula is C16_{16}H18_{18}N2_{2}O, with a molecular weight of approximately 254.33 g/mol. The compound's structure is significant as it influences its interaction with biological targets, particularly enzymes involved in endocannabinoid metabolism.

PropertyValue
Molecular FormulaC16_{16}H18_{18}N2_{2}O
Molecular Weight254.33 g/mol
Chemical StructureStructure

Inhibition of Monoacylglycerol Lipase (MGL)

Initial studies by Piomelli et al. reported this compound as a potent inhibitor of MGL, an enzyme that hydrolyzes 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in various physiological processes including pain modulation and inflammation . However, later investigations revealed that the observed inhibitory activity was primarily due to a chemical impurity in commercial samples, specifically bis(methylthio)mercurane, rather than this compound itself .

Recent Findings

Recent studies have demonstrated that this compound does not significantly inhibit MGL or affect 2-AG hydrolysis in rat brain preparations . This lack of activity raises questions about its classification as an MGL inhibitor and suggests that previous findings may have been misattributed due to the presence of impurities.

Implications for Endocannabinoid Research

The implications of these findings are substantial for research into the endocannabinoid system. Since this compound was considered a reference compound in studies related to FAAH (fatty acid amide hydrolase) inhibitors and endocannabinoid signaling, its reclassification could impact ongoing pharmacological investigations aimed at developing therapeutic agents targeting cannabinoid receptors .

Case Study 1: Analgesic Effects

In a study examining the analgesic properties of compounds affecting the endocannabinoid system, this compound was included among various inhibitors. However, it was found that other compounds exhibited more significant antinociceptive effects, leading researchers to conclude that this compound may not be suitable for pain management applications .

Case Study 2: Neuroprotection

Another area of investigation focused on the neuroprotective potential of this compound. While some early studies suggested possible benefits in models of neurodegenerative diseases, subsequent research indicated that these effects were not directly attributable to this compound but rather to interactions with other compounds present in the testing environment .

Eigenschaften

IUPAC Name

6-methyl-2-(4-methylanilino)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWNGVKCDGYFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357239
Record name 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86672-58-4
Record name URB 754
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86672-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name URB-754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086672584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URB-754
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7672NBP7ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
URB754
Reactant of Route 2
Reactant of Route 2
URB754
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
URB754
Reactant of Route 4
URB754
Reactant of Route 5
URB754
Reactant of Route 6
Reactant of Route 6
URB754

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.